molecular formula C20H27N3O2 B13781174 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide CAS No. 72278-72-9

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide

Katalognummer: B13781174
CAS-Nummer: 72278-72-9
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ZIMZBSOYMFJWEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a methoxy-naphthalene moiety and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-(6-methoxy-2-naphthyl)propionic acid, which is then converted into the corresponding propyl derivative. This intermediate is further reacted with N-methylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine
  • 2-(6-Methoxy-2-naphthyl)propionic acid
  • 2-(6-Methoxy-2-naphthyl)propanal

Uniqueness

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

72278-72-9

Molekularformel

C20H27N3O2

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-[2-(6-methoxynaphthalen-2-yl)propyl]-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-15(14-22-8-10-23(11-9-22)20(24)21-2)16-4-5-18-13-19(25-3)7-6-17(18)12-16/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24)

InChI-Schlüssel

ZIMZBSOYMFJWEC-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCN(CC1)C(=O)NC)C2=CC3=C(C=C2)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.